![molecular formula C16H20ClNO2S B1423333 (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride CAS No. 1354952-21-8](/img/structure/B1423333.png)
(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride
Overview
Description
“(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride” is an organic compound with the CAS Number: 1354952-21-8 . It has a molecular weight of 325.86 . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (2,4-dimethylphenyl)- (3-methylsulfonylphenyl)methanamine; hydrochloride . The InChI code is 1S/C16H19NO2S.ClH/c1-11-7-8-15 (12 (2)9-11)16 (17)13-5-4-6-14 (10-13)20 (3,18)19;/h4-10,16H,17H2,1-3H3;1H . The SMILES representation is CC1=CC (=C (C=C1)C (C2=CC (=CC=C2)S (=O) (=O)C)N)C.Cl .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It is typically stored at room temperature . The compound has a molecular weight of 325.86 .Scientific Research Applications
Oxidation and Photocatalysis of Sulfur Compounds
The study by Cantau et al. (2007) discusses the photocatalytic treatment of gaseous flows polluted by sulfur compounds like methanethiol, dimethylsulfide, and dimethyldisulfide. It compares the efficiency of different TiO2-based photocatalytic processes and alternative materials based on aromatic photosensitizers for the oxidation of these compounds. This could provide indirect insights into the oxidative behavior of sulfur-containing compounds similar to the methanesulfonyl group in (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride (Cantau et al., 2007).
Health Effects of Occupational Chlorinated Solvent Exposure
The work by Ruder (2006) reviews the adverse health effects of occupational exposure to chlorinated aliphatic solvents, which might provide a background for understanding the toxicology and safety measures when handling chlorinated compounds, which could be analogous to handling complex chlorinated compounds like (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride (Ruder, 2006).
Interactions in Solvent Mixtures
Kiefer et al. (2011) discuss the hydrogen bonding interactions of dimethyl sulfoxide (DMSO) with cosolvent molecules, which could provide valuable information on the solvent-solute interactions, potentially relevant to understanding the solvent interactions of (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride, considering its structural complexity (Kiefer et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(2,4-dimethylphenyl)-(3-methylsulfonylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S.ClH/c1-11-7-8-15(12(2)9-11)16(17)13-5-4-6-14(10-13)20(3,18)19;/h4-10,16H,17H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMQNOICCBZWSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC(=CC=C2)S(=O)(=O)C)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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